molecular formula C14H27NO2 B6340528 tert-Butyl 3-(cycloheptylamino)propanoate CAS No. 1221346-05-9

tert-Butyl 3-(cycloheptylamino)propanoate

Cat. No. B6340528
CAS RN: 1221346-05-9
M. Wt: 241.37 g/mol
InChI Key: HDXSWFSGJRDVTI-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(cycloheptylamino)propanoate” is a chemical compound with a molecular weight of 227.35 . It is structurally similar to “tert-Butyl propiolate”, which is an ester .


Molecular Structure Analysis

The InChI code for “tert-Butyl 3-(cycloheptylamino)propanoate” is 1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Encapsulation and Polymerization

Research demonstrates the encapsulation of nanosized silica with tert-butyl acrylate polymer through in situ polymerization. This technology is crucial for developing encapsulated inorganic resist technology, indicating the potential for similar applications with tert-Butyl 3-(cycloheptylamino)propanoate in materials science and nanotechnology (Sondi et al., 2000).

Stereoselective Hydrogenation

Another study explores the stereoselective hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts in supercritical carbon dioxide, showcasing the compound's relevance in enhancing selectivity and efficiency in chemical synthesis processes (Hiyoshi et al., 2007).

Biotransformation

The whole cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesis of statins, highlights the role of tert-butyl and related structures in biocatalytic processes. This research illustrates the efficiency of using carbonyl reductase for the synthesis of complex molecules, presenting a significant application in pharmaceutical manufacturing (Liu et al., 2018).

properties

IUPAC Name

tert-butyl 3-(cycloheptylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-14(2,3)17-13(16)10-11-15-12-8-6-4-5-7-9-12/h12,15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXSWFSGJRDVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(cycloheptylamino)propanoate

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